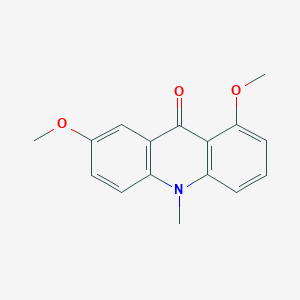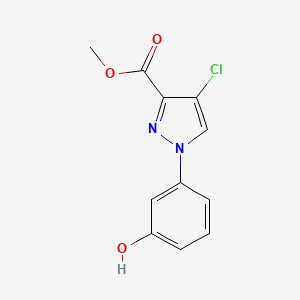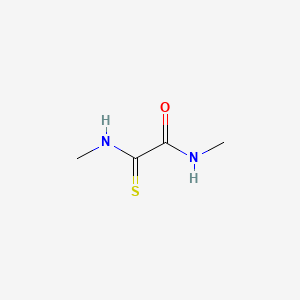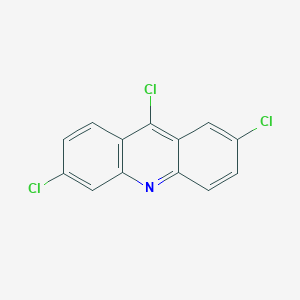![molecular formula C16H23N5O2 B12941396 6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-40-8](/img/structure/B12941396.png)
6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine is a chemical compound that belongs to the class of purines. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a morpholine ring and an oxane ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine involves several steps. One common synthetic route includes the reaction of a purine derivative with a morpholine derivative under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, pressure adjustments, and the use of advanced purification techniques.
Chemical Reactions Analysis
6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine can be compared with other similar compounds, such as:
9-[2-(4-Morpholinyl)ethyl]-9H-purin-6-amine: This compound shares a similar purine structure but differs in the substituents attached to the purine ring.
6-Morpholin-4-yl-9H-purine: Another related compound with a morpholine ring attached to the purine structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
920503-40-8 |
|---|---|
Molecular Formula |
C16H23N5O2 |
Molecular Weight |
317.39 g/mol |
IUPAC Name |
4-[2-[9-(oxan-2-yl)purin-6-yl]ethyl]morpholine |
InChI |
InChI=1S/C16H23N5O2/c1-2-8-23-14(3-1)21-12-19-15-13(17-11-18-16(15)21)4-5-20-6-9-22-10-7-20/h11-12,14H,1-10H2 |
InChI Key |
UOYKPRTZOFWNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)




![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)

![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)

![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)

